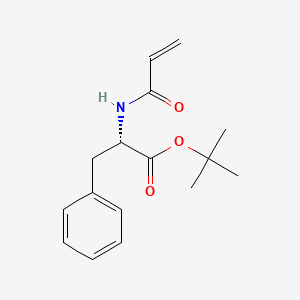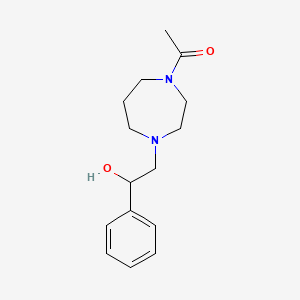
N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide, also known as A-77, is a synthetic compound that belongs to the class of indole-2-carboxamide derivatives. It has been widely studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In
Mécanisme D'action
The mechanism of action of N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide involves its interaction with various cellular proteins and enzymes. N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has been found to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has also been found to interact with the protein FKBP52, which is involved in regulating steroid hormone receptors. This interaction leads to the modulation of the immune system and the potential treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide induces apoptosis by activating the caspase cascade, which leads to the cleavage of various proteins and ultimately cell death. N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. In neurodegenerative diseases, N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in disease progression. Additionally, N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has been found to modulate the immune system by regulating cytokine production and T-cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide in lab experiments is its high potency and specificity. N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has been found to have a low toxicity profile, which makes it a safe candidate for in vivo studies. Additionally, N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has been shown to have a long half-life, which allows for sustained drug effects. However, one of the limitations of using N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide. In cancer research, N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide could be further studied in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, the potential of N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide as a radiosensitizer could be explored. In neurodegenerative diseases, N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide could be studied in combination with other neuroprotective agents to enhance its efficacy. Additionally, the potential of N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide as a disease-modifying agent could be explored. In immunology, N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide could be further studied in autoimmune diseases to determine its potential as a therapeutic agent. Additionally, the potential of N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide as an immunomodulatory agent in cancer immunotherapy could be explored.
Conclusion:
In conclusion, N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its high potency and specificity make it a promising candidate for further study. N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has been found to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotective effects, and modulation of the immune system. However, further studies are needed to fully understand the potential of N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide involves the reaction of 2-bromo-N-(2,2-dimethyloxan-4-yl)aniline with indole-2-carboxylic acid in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized to ensure high yield and purity of N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide.
Applications De Recherche Scientifique
N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It achieves this by inducing apoptosis, or programmed cell death, in cancer cells. N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has also been found to have neuroprotective effects, which make it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has been shown to modulate the immune system, which makes it a potential candidate for treating autoimmune diseases.
Propriétés
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2)10-12(7-8-20-16)17-15(19)14-9-11-5-3-4-6-13(11)18-14/h3-6,9,12,18H,7-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRFINQSEMFQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)
![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)


![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)





![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)

